molecular formula C15H21ClN2O4S B4002468 1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid

1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4002468
M. Wt: 360.9 g/mol
InChI Key: MNCXJGGJZZNDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid is a useful research compound. Its molecular formula is C15H21ClN2O4S and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[(4-chlorophenyl)thio]ethyl}-4-methylpiperazine oxalate is 360.0910560 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

  • A study by (Kulandasamy, Adhikari, & Stables, 2009) synthesized a new class of anticonvulsants from ethyl thiodiglycolate, demonstrating potential in seizure models. This work sheds light on the compound's use in epilepsy treatment.

Chemical Synthesis and Hydrolysis

  • Research conducted by (Iwanami et al., 1964) explored the hydrolysis of compounds derived from reactions with diethyl acetylenedicarboxylate, which has implications in organic chemistry synthesis.

Vibrational Spectroscopy and Quantum Mechanical Study

  • A study by (Kuruvilla et al., 2018) focused on the spectroscopic properties of a similar compound, using FT-IR and FT-Raman techniques, relevant for molecular structure analysis.

Synthesis and Characterization in Organic Chemistry

  • (Essid et al., 2020) synthesized a new organic compound, emphasizing the importance of characterization studies like X-ray diffraction and NMR spectroscopy in understanding chemical structures.

Enantioselective Catalysis

  • The work of (Solà et al., 1998) demonstrates the application in enantioselective synthesis, vital for creating chiral molecules in pharmaceuticals.

Lipase and α-Glucosidase Inhibition

  • A study by (Bekircan, Ülker, & Menteşe, 2015) synthesized novel compounds to assess their potential in inhibiting lipase and α-glucosidase, important for treating conditions like diabetes.

Proton Conductivity

  • Research by (Jiang et al., 2019) on new 3D open-framework indium phosphite-oxalates, with potential in proton conductivity, shows applications in materials science.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2S.C2H2O4/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13;3-1(4)2(5)6/h2-5H,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCXJGGJZZNDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
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1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
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1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
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1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
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1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 6
1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.